molecular formula C18H14N6O2 B6425011 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034540-11-7

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B6425011
CAS No.: 2034540-11-7
M. Wt: 346.3 g/mol
InChI Key: IAUZPGPEPDDONJ-UHFFFAOYSA-N
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Description

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyrazine, and triazole rings within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a furan derivative, the pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.

    Triazole Formation:

    Amide Bond Formation: The final step involves coupling the triazole derivative with a carboxylic acid or its derivative to form the carboxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It can act as a scaffold for the development of new drugs targeting specific enzymes or receptors. Studies have indicated its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its diverse reactivity also makes it a valuable intermediate in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of furan, pyrazine, and triazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for the exploration of new synthetic routes and the development of compounds with potentially novel pharmacological profiles.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(15-12-22-24(23-15)13-5-2-1-3-6-13)21-11-14-17(20-9-8-19-14)16-7-4-10-26-16/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZPGPEPDDONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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